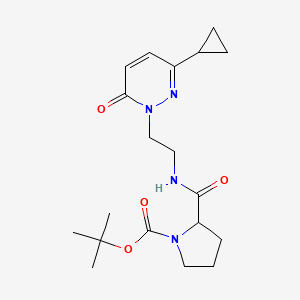
tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: : Cyclopropyl-substituted pyridazinone precursors.
Conditions: : Specific solvents and catalysts to facilitate the substitution reaction.
Step 3: Formation of the carbamate linkage
Reagents: : Isocyanates or carbamoyl chlorides.
Conditions: : Mild temperatures and an inert atmosphere to prevent side reactions.
Final Step: Esterification with tert-butyl group
Reagents: : tert-Butyl alcohol and an acid catalyst.
Conditions: : Low temperatures and a dry environment to drive the esterification reaction to completion.
Industrial Production Methods
The industrial production of this compound mirrors the laboratory methods but on a larger scale, focusing on optimizing yield and purity. Continuous flow reactors and automated systems may be employed to enhance reaction efficiency and consistency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves a multi-step process. Each step requires specific reagents and conditions to ensure the desired reactions occur correctly.
Step 1: Synthesis of the pyrrolidine ring
Reagents: : Suitable precursors like pyrrolidine derivatives.
Conditions: : Controlled temperature and pH to maintain the integrity of the ring structure.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions under appropriate conditions, often involving oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Reductive reactions can occur, typically requiring reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are possible, especially at the carbamate and pyrrolidine moieties. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Amines, thiols.
Major Products Formed
The reactions yield a variety of products depending on the type of reaction and the conditions employed. Oxidation may introduce hydroxyl groups, reduction can lead to simpler amine structures, and substitution can produce a range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for more complex molecules, serving as an intermediate in the synthesis of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its unique structure allows it to bind to specific proteins or enzymes, making it a candidate for probing biological pathways.
Medicine
In medicine, researchers investigate the compound's potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in developing new drugs for treating various diseases.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical processes, leveraging its stability and reactivity.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The exact pathways depend on the context of its use but typically involve modulation of enzymatic activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-1-carboxylate derivatives.
Other carbamate-linked pyridazinone compounds.
Uniqueness
Compared to similar compounds, tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)27-18(26)22-11-4-5-15(22)17(25)20-10-12-23-16(24)9-8-14(21-23)13-6-7-13/h8-9,13,15H,4-7,10-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSMJQGNUNACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)
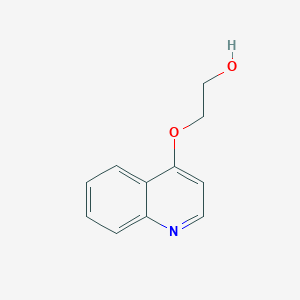



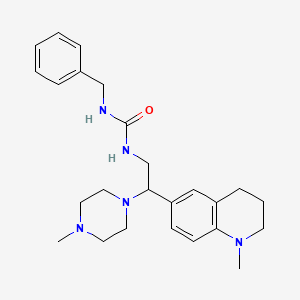
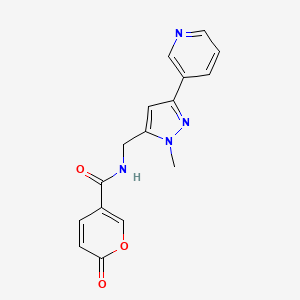

![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)
![3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid](/img/structure/B2997691.png)
![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)
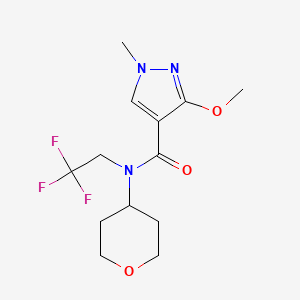
![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2997699.png)
